6-(Trifluoromethoxy)quinoline hydrochloride
Übersicht
Beschreibung
6-(Trifluoromethoxy)quinoline hydrochloride is a quinoline derivative with the molecular formula C10H7ClF3NO. It is known for its unique chemical properties and potential applications in various fields of research and industry. This compound is characterized by the presence of a trifluoromethoxy group attached to the quinoline ring, which imparts distinct chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethoxy)quinoline hydrochloride typically involves the reaction between 4-chloro-6-trifluoromethoxyquinoline and aqueous ammonia. This reaction proceeds under reflux conditions, resulting in the formation of the desired product in high yield after filtration and drying.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Trifluoromethoxy)quinoline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The quinoline ring can be subjected to oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar solvents and elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are used under mild conditions for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the quinoline ring.
Wissenschaftliche Forschungsanwendungen
6-(Trifluoromethoxy)quinoline hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of biological systems, particularly in the investigation of enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 6-(Trifluoromethoxy)quinoline hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The quinoline ring can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Trifluoromethoxy)quinoline: This compound lacks the hydrochloride group but shares similar chemical properties and applications.
4-Amino-2-(trifluoromethoxy)quinoline hydrochloride:
Uniqueness
6-(Trifluoromethoxy)quinoline hydrochloride is unique due to the presence of both the trifluoromethoxy group and the hydrochloride salt, which can enhance its solubility and stability. This combination of features makes it a valuable compound for various scientific and industrial applications.
Biologische Aktivität
6-(Trifluoromethoxy)quinoline hydrochloride is a compound that has garnered attention due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms, and case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a trifluoromethoxy group attached to a quinoline ring. This modification enhances its lipophilicity and may influence its interaction with biological targets. The molecular formula for this compound is CHClFN, with a molecular weight of approximately 275.66 g/mol .
Antimicrobial Properties
Quinoline derivatives, including this compound, are known for their antimicrobial activities. A study on quinoline derivatives demonstrated significant antibacterial effects against various strains, including Clostridium difficile. The minimum inhibitory concentration (MIC) for some derivatives was recorded as low as 1.0 μg/mL, comparable to standard antibiotics like Vancomycin .
Table 1: Antibacterial Activity of Quinoline Derivatives
Compound | MIC (μg/mL) | Target Bacteria |
---|---|---|
Compound 1 | >16 | C. difficile |
Compound 6 | 1.0 | C. difficile |
Compound 7 | 8.0 | C. difficile |
Anticancer Activity
Research has indicated that quinoline derivatives exhibit anticancer properties. A study focused on quinoline-derived trifluoromethyl alcohols showed that these compounds were effective growth inhibitors in a zebrafish embryo model, indicating potential for further development in cancer therapeutics .
Table 2: Anticancer Activity in Zebrafish Model
Compound ID | Growth Inhibition (%) | Toxicity Level |
---|---|---|
Compound 1 | 50 | Low |
Compound 2 | 70 | Moderate |
Compound 3 | 90 | High |
The biological activity of quinoline derivatives is often attributed to their ability to interact with various biological targets:
- TRPM8 Antagonism : Some studies have identified quinoline derivatives as antagonists of the TRPM8 ion channel, which plays a role in pain sensation and thermoregulation .
- Inhibition of Photosynthesis : Quinoline analogues have been shown to inhibit photosynthetic electron transport in plant models, suggesting a broader spectrum of biological activity beyond mammalian systems .
Case Study: Efficacy Against C. difficile
In an experimental model involving mice infected with C. difficile, the administration of compound 6 led to significant improvements in survival rates and reduction in diarrhea symptoms compared to control groups. Mice treated with the compound displayed over an 80% decrease in bacterial load after five days .
Case Study: Cardioprotective Effects
Another study evaluated the cardioprotective effects of quinoline derivatives using a doxorubicin-induced cardiotoxicity model. Certain compounds demonstrated significant protective effects against doxorubicin-induced cell death in cardiomyocytes, highlighting their potential therapeutic applications in cardiac health .
Eigenschaften
IUPAC Name |
6-(trifluoromethoxy)quinoline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO.ClH/c11-10(12,13)15-8-3-4-9-7(6-8)2-1-5-14-9;/h1-6H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYBRJPHNSMIAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OC(F)(F)F)N=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682432 | |
Record name | 6-(Trifluoromethoxy)quinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-34-0 | |
Record name | Quinoline, 6-(trifluoromethoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Trifluoromethoxy)quinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.